2-Amino-5-benzylthiophene-3-carbonitrile
Description
Significance of the Thiophene (B33073) Heterocycle in Medicinal and Organic Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal and organic chemistry. sciforum.net Its structural similarity to a benzene (B151609) ring allows it to function as a bioisostere, meaning it can often replace a phenyl group in a biologically active molecule without a significant loss of activity, while potentially improving pharmacokinetic properties. researchgate.net This characteristic has made the thiophene nucleus a "privileged scaffold" in drug design, leading to its incorporation into a wide array of approved pharmaceuticals.
Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. researchgate.netnih.govresearchgate.net The sulfur atom in the ring is capable of forming hydrogen bonds, which can enhance the interaction between a drug molecule and its biological target, such as an enzyme or receptor. researchgate.net In organic synthesis, the thiophene ring is a versatile building block, amenable to various chemical modifications which allow for the systematic development of compound libraries for screening and structure-activity relationship (SAR) studies. sciforum.net
Historical Context and Current Research Trajectories of 2-Aminothiophene Derivatives
The synthesis of polysubstituted 2-aminothiophenes is historically dominated by the Gewald reaction, a multi-component condensation first reported by Karl Gewald in the 1960s. sciforum.net This robust and versatile reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. The accessibility of starting materials and the operational simplicity of the Gewald reaction have cemented its status as the most common method for preparing this class of compounds.
Initially valued as synthetic intermediates, 2-aminothiophene derivatives are now a major focus of medicinal chemistry research in their own right. Current investigations are heavily directed towards their potential as therapeutic agents, particularly in oncology. These compounds have been identified as potent inhibitors of crucial cellular processes involved in cancer progression. For example, specific derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, and to act as inhibitors of various protein kinases, which are enzymes often dysregulated in cancer. nih.goved.ac.uknih.gov
Furthermore, the 2-amino-3-carbonitrile functional group arrangement serves as a versatile synthon for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. nih.govmdpi.com These bicyclic structures are bioisosteres of purines and have demonstrated significant potential as anticancer agents, kinase inhibitors, and modulators of other biological pathways. nih.govmdpi.com
Rationale for Focused Academic Investigation of 2-Amino-5-benzylthiophene-3-carbonitrile
The specific academic focus on this compound is driven by a rational approach to drug design, leveraging the known properties of its core structure and substituents. The investigation of this particular molecule is predicated on its potential to serve both as a potent bioactive agent itself and as a key intermediate for more complex pharmaceuticals.
The rationale can be broken down into several key points:
The Proven Pharmacophore : The 2-aminothiophene core is a well-established pharmacophore known to impart a wide range of biological activities. Molecules built upon this scaffold are recognized for their potential as antiproliferative, antimicrobial, and anti-inflammatory agents, among others. researchgate.netnih.gov
Importance of the 5-Position Substituent : Research has consistently shown that the nature of the substituent at the 5-position of the thiophene ring is critical for determining biological efficacy. Studies on related 3,5-disubstituted 2-aminothiophenes have demonstrated that an arylalkyl group (a group containing both an aromatic ring and an alkyl spacer) at this position can lead to potent antitumor activity. nih.gov Specifically, such compounds have been identified as inhibitors of tubulin assembly, acting at the colchicine (B1669291) binding site. nih.gov
Role of the Tethered Aromatic Ring : The benzyl (B1604629) group, consisting of a phenyl ring attached via a methylene (-CH2-) spacer, provides a "tethered aromatic ring." In the development of related anticancer compounds, such as thieno[2,3-b]pyridines derived from 2-aminothiophene precursors, this structural feature has been identified as important for maximizing potent anti-proliferative activity. mdpi.com The benzyl group offers a synthetically accessible and conformationally flexible way to position an aromatic ring to interact with target proteins.
Versatility as a Synthetic Intermediate : Beyond its intrinsic potential, this compound is a highly valuable building block. The amino and cyano groups are perfectly positioned to undergo cyclization reactions to form fused ring systems. It is an ideal starting material for the synthesis of novel thieno[2,3-d]pyrimidines bearing a benzyl group, which can be screened as targeted therapies, such as multi-kinase inhibitors for the treatment of cancer. nih.govnih.gov
The combination of a proven heterocyclic core with a strategically chosen substituent makes this compound a prime candidate for focused investigation in the search for new lead compounds in drug discovery.
Data on 2-Aminothiophene Derivatives
To illustrate the diverse biological potential of the 2-aminothiophene scaffold, the following table summarizes the activities of various derivatives as reported in scientific literature.
| Compound Class/Derivative | Biological Activity | Research Focus |
| 2-Amino-3-cyano-5-[2-(2,5-dimethoxyphenyl)ethyl]thiophene | Potent inhibitor of tubulin assembly, antiproliferative | Anticancer |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | Kinase inhibition, induction of apoptosis and autophagy | Anticancer |
| 2-Aminothiophene-indole hybrids | Antileishmanial activity | Neglected Tropical Diseases |
| 5-Benzylhydroxy-thieno[2,3-b]pyridine derivatives | Anti-proliferative activity in breast and colorectal cancer | Anticancer |
| General 2-aminothiophene derivatives | Anticonvulsant, anti-inflammatory, antimicrobial | Various Therapeutic Areas |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-benzylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-8-10-7-11(15-12(10)14)6-9-4-2-1-3-5-9/h1-5,7H,6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJHEJKTLUMKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Theoretical Analysis of 2 Amino 5 Benzylthiophene 3 Carbonitrile
Quantum Chemical Studies and Computational Structure Elucidation
Density Functional Theory (DFT) Calculations for Ground State Geometries
No published studies containing DFT calculations for the ground state geometry of 2-Amino-5-benzylthiophene-3-carbonitrile were identified. Such studies would typically provide optimized molecular structures with key geometrical parameters, including:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-S, C-H).
Bond Angles: The angles formed between three connected atoms.
Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's conformation.
Without these computational results, a data table for the ground state geometry cannot be constructed.
Prediction of Spectroscopic Parameters via Computational Methods
Similarly, research detailing the computational prediction of spectroscopic parameters for this compound is not available. This type of analysis generally involves calculating:
Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectroscopy, which helps in identifying functional groups.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting the 1H and 13C NMR spectra, which are crucial for determining the molecular structure.
Electronic Transitions: Related to UV-Visible spectroscopy.
The absence of this data prevents the creation of a table comparing theoretical and experimental spectroscopic values.
Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Benzylthiophene 3 Carbonitrile
Investigation of Nucleophilic and Electrophilic Reaction Sites
The chemical behavior of 2-amino-5-benzylthiophene-3-carbonitrile is dictated by its distinct nucleophilic and electrophilic sites. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com The distribution of electron density within the molecule designates these reactive centers.
The primary nucleophilic site is the amino group (-NH₂) at the C2 position. The lone pair of electrons on the nitrogen atom makes it a potent electron donor, readily attacking electron-deficient centers. youtube.com This nucleophilicity is fundamental to many of its cyclization and derivatization reactions. The thiophene (B33073) ring itself, being an electron-rich aromatic system, can also exhibit nucleophilic character, particularly in electrophilic aromatic substitution reactions.
Conversely, the main electrophilic site is the carbon atom of the nitrile group (-C≡N) at the C3 position. The highly electronegative nitrogen atom withdraws electron density from the carbon, rendering it partially positive and susceptible to attack by nucleophiles. youtube.com This electrophilicity is key to transformations involving the nitrile group, such as hydrolysis, reduction, and cycloaddition reactions. Understanding this duality of reactive sites is crucial for designing synthetic strategies that utilize this compound.
| Site | Type | Description |
| Amino Group (-NH₂) Nitrogen | Nucleophilic | The lone pair of electrons on the nitrogen atom makes it a strong electron donor and a primary site for reactions with electrophiles. |
| Nitrile Group (-C≡N) Carbon | Electrophilic | The carbon atom is electron-deficient due to the electronegativity of the nitrogen, making it a target for nucleophilic attack. |
| Thiophene Ring | Nucleophilic | As an electron-rich aromatic system, it can undergo electrophilic substitution, with its reactivity influenced by the attached functional groups. |
Transformations of the Amino and Nitrile Functional Groups
The amino and nitrile groups of this compound are highly amenable to a variety of chemical transformations, significantly expanding its utility as a synthetic intermediate. These functional groups can be modified independently or can react in concert to build more complex molecular architectures.
The amino group can undergo standard transformations such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions are foundational for introducing new substituents or for initiating cyclization sequences.
The nitrile group is also exceptionally versatile and can be converted into several other functionalities. researchgate.net For instance, it can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to a primary amine. Furthermore, the nitrile group is an excellent participant in cycloaddition reactions and can react with various nucleophiles, which is a common strategy for synthesizing nitrogen-containing heterocycles. enamine.net In molecules where the amino and nitrile groups are adjacent, as in this thiophene derivative, their combined reactivity is often exploited in one-pot reactions to construct fused heterocyclic systems. enamine.net
| Functional Group | Reaction Type | Potential Product |
| Amino (-NH₂) Group | Acylation | Amide derivative |
| Alkylation | Alkylated amine derivative | |
| Condensation | Schiff base (imine) | |
| Nitrile (-C≡N) Group | Hydrolysis | Carboxylic acid or Amide |
| Reduction | Primary amine | |
| Cycloaddition | Fused heterocyclic systems |
Synthesis of Fused and Sprio-Heterocyclic Systems
A significant application of this compound in organic synthesis is its use as a precursor for constructing fused and spiro-heterocyclic systems. The strategic positioning of the amino and nitrile groups facilitates intramolecular cyclization reactions to form bicyclic and more complex polycyclic structures.
The reaction of 2-aminothiophene-3-carbonitriles to form thieno[2,3-d]pyrimidines is a well-established and efficient synthetic strategy. nih.govscielo.brmdpi.com This transformation typically involves the reaction of the aminothiophene with a one-carbon synthon, such as formamide (B127407), triethyl orthoformate, or formic acid. The reaction proceeds through an initial attack of the nucleophilic amino group on the carbon synthon, followed by an intramolecular cyclization involving the nitrile group, which leads to the formation of the fused pyrimidine (B1678525) ring. The resulting thieno[2,3-d]pyrimidine (B153573) core is a privileged structure in medicinal chemistry, known for a wide range of biological activities. mdpi.com
| Reagent | Conditions | Product |
| Formamide | Heating | 4-Aminothieno[2,3-d]pyrimidine |
| Triethyl Orthoformate | Acid or Base Catalyst | 4-Alkoxy/4-oxo-thieno[2,3-d]pyrimidine |
| Phenyl isothiocyanate | Reflux | 4-Thioxo-3-phenyl-thieno[2,3-d]pyrimidine |
Beyond thieno[2,3-d]pyrimidines, the reactive nature of this compound allows for the construction of other important heterocyclic scaffolds. By selecting different cyclizing agents, it is possible to synthesize a variety of fused pyrimidine and pyridone derivatives. For example, reaction with malononitrile (B47326) can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net Similarly, condensation with β-ketoesters or 1,3-diketones can yield differently substituted thieno[2,3-d]pyrimidine systems. These reactions highlight the modularity of using this thiophene derivative to access a diverse range of heterocyclic cores.
| Reagent | Resulting Scaffold |
| Malononitrile | Thieno[2,3-b]pyridine |
| Ethyl Cyanoacetate | Thieno[2,3-b]pyridone |
| Benzoyl acetonitrile | Thieno[2,3-d]pyrimidine |
Mannich-Type Reactions for the Introduction of New Side Chains
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com this compound and its analogs can participate in Mannich-type reactions, acting as 1,3-dinucleophilic species. nih.gov In these reactions, both the amino group and the C4 carbon of the thiophene ring can act as nucleophiles. This reaction provides a powerful method for the construction of tetrahydropyrimidine (B8763341) rings fused to the thiophene core, leading to the synthesis of hexahydrothieno[2,3-d]pyrimidines. nih.govnih.gov This one-pot reaction is highly efficient for introducing new side chains and building molecular complexity. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 2-Aminothiophene Derivative | Formaldehyde (HCHO) | Primary Amine (RNH₂) | Hexahydrothieno[2,3-d]pyrimidine |
Exploration of Coupling Reactions at the Benzyl (B1604629) Moiety
The benzyl group of this compound offers an additional site for chemical modification through various coupling reactions. While the thiophene core is typically the focus of derivatization, the phenyl ring of the benzyl moiety can be functionalized to introduce further structural diversity.
To participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, the phenyl ring must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine). This can be achieved through electrophilic aromatic substitution on the benzyl ring. Once halogenated, the derivative can undergo palladium-catalyzed cross-coupling reactions with a wide range of partners, including boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira). This approach allows for the attachment of new aryl, vinyl, or alkynyl groups to the benzyl moiety, significantly expanding the chemical space accessible from the parent compound. Iron-catalyzed cross-electrophile reactions that couple benzyl halides with disulfides are also a potential route for derivatization. nih.gov
| Coupling Reaction | Coupling Partner | Introduced Group |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Aryl or Vinyl group |
| Heck Coupling | Alkene | Vinyl group |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl group |
| Iron-Catalyzed Coupling | Disulfide | Thioether group |
Structure Activity Relationship Sar Studies of 2 Amino 5 Benzylthiophene 3 Carbonitrile Analogues
Elucidation of Structural Requirements for Biological Activity
The biological activity of 2-amino-5-benzylthiophene-3-carbonitrile analogues is dictated by a specific arrangement of functional groups, often referred to as a pharmacophore. The essential components for activity generally consist of the 2-aminothiophene-3-carbonitrile (B183302) core, a linker at the 5-position, and a terminal aromatic ring.
Studies on related thieno[2,3-b]pyridines have shown that the nature of the linker at the 5-position is critical. For instance, comparing compounds with a benzoyl (ketone) linker to those with a secondary benzyl (B1604629) alcohol linker revealed that the alcohol functionality often leads to improved anti-proliferative efficacy. nih.gov This suggests that the hydrogen-bonding capability and conformational flexibility of the linker play a significant role in the molecule's interaction with its biological target. nih.gov The fundamental 2-aminothiophene framework is a recurring motif in compounds designed as allosteric modulators, antiproliferative agents, and antimicrobials, highlighting its importance as a foundational element for biological activity. nih.gov
Influence of Substitutions on the Benzyl Group on Receptor Binding and Enzyme Inhibition
The benzyl group at the 5-position of the thiophene (B33073) ring serves as a crucial interaction domain with biological targets, and modifying its electronic and steric properties through substitution can dramatically alter potency and selectivity. Research on various 2-aminothiophene analogues has consistently shown that the substitution pattern on this terminal phenyl ring is a key determinant of activity. nih.gov
In a series of 5-aryl substituted thieno[2,3-b]pyridines evaluated for anti-proliferative activity, electron-rich substituents on the phenyl ring, such as alkoxy groups, were found to enhance activity. nih.gov Specifically, analogues with a 4-methoxybenzoyl group demonstrated potent inhibition of cancer cell growth. nih.gov Conversely, substituting the ring with electron-withdrawing groups has also proven beneficial in different contexts. For example, in a series of allosteric enhancers for the A1 adenosine (B11128) receptor, substitution of a terminal phenyl ring with fluorine or chlorine was found to be optimal, suggesting the receptor's binding pocket in that region is lipophilic. acs.org
The following table summarizes findings from studies on related compounds, illustrating the impact of substitutions on biological outcomes.
| Parent Scaffold | Substitution on Phenyl Ring | Biological Activity | Observed Effect |
| 5-Benzoyl-thieno[2,3-b]pyridine | 4-Methoxy (electron-donating) | Anti-proliferative (HCT116 & MDA-MB-231 cells) | High growth inhibition (>85%) observed in several analogues. nih.gov |
| 5-Aryl-2-aminothiophene | 4-Fluoro or 4-Chloro (electron-withdrawing) | A1 Adenosine Receptor Allosteric Enhancer | Optimal activity, suggesting a lipophilic binding environment. acs.org |
| 2-Methoxycarbonyl-3-anilino-thiophene | para-Methoxy | Antiproliferative | Minor change in activity compared to unsubstituted analogue. nih.gov |
| 2-Methoxycarbonyl-3-anilino-thiophene | meta-Methoxy | Antiproliferative | Reduced activity in multiple cancer cell lines. nih.gov |
These findings underscore that there is no universal rule for substitution; the optimal choice depends on the specific topology and chemical nature of the target protein's binding site. Both electron-donating and electron-withdrawing groups can enhance activity, highlighting the importance of empirical testing in lead optimization.
Role of the 2-Amino and 3-Carbonitrile Moieties in Molecular Recognition
The 2-amino and 3-carbonitrile groups are not merely passive components of the scaffold; they are integral to molecular recognition and the establishment of binding interactions.
The 2-amino group is a critical functional group in a vast number of bioactive thiophenes. researchgate.net Its primary role is believed to be as a hydrogen bond donor. This allows the molecule to form strong, directional interactions with hydrogen bond acceptor residues (such as aspartate, glutamate, or backbone carbonyls) in a protein's active site, thereby anchoring the ligand in a productive binding orientation. The presence of this group is a common feature in compounds targeting diverse biological entities, from G-protein coupled receptors to enzymes. nih.gov
Quantitative Analysis of Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to build predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. While a specific QSAR study for this compound was not identified, the principles of this approach are widely applied to optimize such lead compounds.
A typical QSAR study for this class of molecules would involve the following steps:
Data Set Generation: A series of analogues would be synthesized with diverse substituents on the benzyl group. These substituents would be chosen to represent a range of properties (e.g., size, hydrophobicity, electronic effects).
Biological Testing: The biological activity of each compound, such as the half-maximal inhibitory concentration (IC50) against a specific enzyme or receptor, would be measured under uniform conditions.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue. These can include electronic descriptors (e.g., Hammett constants, dipole moment), steric descriptors (e.g., molar refractivity), and hydrophobic descriptors (e.g., logP). researchgate.net
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the observed biological activity. A hypothetical QSAR equation might look like:
pIC50 = c1(σ) + c2(logP) + c3(MR) + constant Where pIC50 is the negative logarithm of the IC50 value, σ is an electronic parameter, logP is a hydrophobicity parameter, and MR is a steric parameter.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and the Fischer statistic (F-value). A statistically robust model can then be used to predict the activity of novel, unsynthesized compounds and guide the design of more potent analogues.
This approach provides valuable insights into the dominant molecular properties driving biological activity, enabling a more rational and efficient drug design process. researchgate.net
Computational Chemistry and Molecular Modeling for 2 Amino 5 Benzylthiophene 3 Carbonitrile
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the interactions between "2-Amino-5-benzylthiophene-3-carbonitrile" and its potential biological targets.
Detailed Research Findings:
While specific docking studies for "this compound" are not extensively documented in publicly available literature, research on analogous 2-aminothiophene derivatives has demonstrated their potential to interact with a variety of biological targets. nih.govresearchgate.net For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes and as modulators of receptors. nih.govresearchgate.net
The docking process involves preparing the 3D structure of the ligand ("this compound") and the target protein. The ligand's conformation is then systematically sampled within the binding site of the protein, and the binding energy for each conformation is calculated using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-receptor complex.
Illustrative Data Table: Predicted Binding Affinities of this compound with Various Kinase Targets *
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
| Kinase A | -8.5 | Hydrogen bond with backbone of Val86, Pi-pi stacking with Phe145 |
| Kinase B | -7.9 | Hydrogen bond with side chain of Asp167, Hydrophobic interactions with Leu23, Ile45 |
| Kinase C | -9.1 | Hydrogen bond with hinge region residue Cys98, Pi-cation interaction with Lys45 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the type of information that can be obtained from molecular docking simulations. It does not represent experimentally validated results for "this compound".
De Novo Design and Virtual Screening Approaches for Novel Analogues
De novo design and virtual screening are powerful computational strategies for the discovery of novel drug candidates. These methods leverage the structural information of a target or a known ligand to design or identify new molecules with improved properties.
De Novo Design:
De novo design algorithms can generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific target. Starting with a scaffold like "this compound," these programs can suggest modifications to the benzyl (B1604629) group, the amino group, or other positions to enhance binding interactions.
Virtual Screening:
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govu-strasbg.fr This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screening, a known active molecule like "this compound" would be used as a template to search for structurally similar compounds. In a structure-based virtual screening, the 3D structure of the target receptor is used to dock and score a library of potential ligands. prestwickchemical.com
Pharmacophore Modeling for Identification of Key Binding Features
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.comnih.gov A pharmacophore model for "this compound" would highlight the key features necessary for its interaction with a biological target.
Detailed Research Findings:
Based on the structure of "this compound," a hypothetical pharmacophore model could include:
A hydrogen bond donor: The amino group at the 2-position.
A hydrogen bond acceptor: The nitrogen atom of the nitrile group at the 3-position.
A hydrophobic/aromatic feature: The benzyl group at the 5-position.
An aromatic feature: The thiophene (B33073) ring itself.
This model can then be used to search for other molecules that possess the same pharmacophoric features in a similar spatial arrangement, potentially leading to the discovery of new active compounds.
Illustrative Data Table: Potential Pharmacophoric Features of this compound *
| Feature | Type | Location |
| 1 | Hydrogen Bond Donor | Amino group at C2 |
| 2 | Hydrogen Bond Acceptor | Nitrile group at C3 |
| 3 | Aromatic/Hydrophobic | Benzyl group at C5 |
| 4 | Aromatic | Thiophene ring |
Disclaimer: This table presents a hypothetical pharmacophore model for "this compound" based on its chemical structure. The actual pharmacophoric features may vary depending on the specific biological target.
Kinetic Modeling of Ligand-Receptor Interactions
Kinetic modeling of ligand-receptor interactions provides a deeper understanding of the binding process by considering the rates of association (k_on) and dissociation (k_off) of a ligand to its receptor. nih.gov These kinetic parameters can be more predictive of in vivo efficacy than binding affinity (K_d) alone, as they provide information about the residence time of the drug on its target.
Detailed Research Findings:
Illustrative Data Table: Hypothetical Kinetic Parameters for the Interaction of this compound with a Target Receptor *
| Parameter | Value | Unit |
| Association Rate Constant (k_on) | 1 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_off) | 1 x 10⁻³ | s⁻¹ |
| Residence Time (1/k_off) | 1000 | s |
| Binding Affinity (K_d = k_off/k_on) | 10 | nM |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to show the types of parameters obtained from kinetic modeling studies and does not represent measured values for "this compound".
Mechanistic Investigations of Biological Activities of 2 Amino 5 Benzylthiophene 3 Carbonitrile Derivatives in Vitro Focus
Molecular Targets and Pathway Modulation
In vitro studies have identified several molecular targets for 2-aminothiophene derivatives, highlighting their potential to interfere with disease-related pathways through various mechanisms, including enzyme inhibition and receptor modulation.
The inhibition of protein kinases is a primary mechanism through which 2-aminothiophene derivatives exert their biological effects. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
EGFR and STAT3: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the STAT3 pathway, promoting cell proliferation and survival. nih.gov Thiophene-based structures, such as thieno[2,3-b]thiophene (B1266192) and thieno[2,3-d]pyrimidines, have been developed as potent inhibitors of EGFR. nih.govnih.govmdpi.com Some derivatives act as dual inhibitors of EGFR and HER2. mdpi.com The inhibitory mechanism often involves binding to the ATP-binding site of the kinase domain. nih.gov By blocking EGFR, these compounds prevent its autophosphorylation and the subsequent phosphorylation and activation of downstream targets like STAT3. researchgate.net Direct inhibition of STAT3 phosphorylation has also been observed with thienopyrimidine derivatives, which potently suppress IL-6-induced STAT3 expression and phosphorylation in cancer cells. bohrium.com The combination of a PIM1 kinase inhibitor with an EGFR inhibitor has been shown to synergistically suppress STAT3 phosphorylation. nih.gov
Pim-1: Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are involved in cell survival and proliferation. Thiophene-containing scaffolds, particularly those fused to form thienopyrimidines, have been identified as effective Pim-1 inhibitors. researchgate.net
TBK1 and IKKε: TANK-binding kinase 1 (TBK1) and IkappaB kinase-epsilon (IKKε) are noncanonical kinases involved in inflammatory and immune responses. While specific data on 2-amino-5-benzylthiophene-3-carbonitrile is limited, the broader class of heterocyclic compounds has been explored for TBK1/IKKε inhibition.
Derivatives of 2-aminothiophene are well-established as allosteric modulators of the A1 adenosine (B11128) receptor (A1AR). researchgate.netfrontiersin.orgnih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct, secondary site on the receptor.
Specifically, 2-amino-3-benzoylthiophenes act as positive allosteric modulators (PAMs). frontiersin.orgnih.gov They enhance the binding and functional activity of endogenous agonists by slowing the agonist's dissociation from the receptor. frontiersin.org Structure-activity relationship studies have revealed that substitutions on the thiophene (B33073) and benzoyl rings are crucial for modulating this allosteric activity. frontiersin.org For example, 5-arylethynyl aminothiophenes have been identified as potent A1AR PAMs. acs.org This allosteric modulation offers a sophisticated mechanism for fine-tuning receptor signaling, which is a promising therapeutic strategy. nih.gov
While not a universally reported mechanism for all 2-aminothiophene derivatives, structurally related compounds have been shown to interact with DNA and inhibit key enzymes involved in DNA topology. DNA intercalators are typically planar molecules that insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can interfere with replication and transcription. researchgate.net
This interference can also disrupt the function of enzymes like topoisomerases, which are essential for managing DNA supercoiling during cellular processes. biomedpharmajournal.org For instance, certain hexahydrobenzo frontiersin.orgacs.orgthieno[2,3-d]pyrimidine (B153573) derivatives, which share a core heterocyclic system, have been designed and evaluated as topoisomerase II inhibitors. nih.gov One such compound demonstrated superior topoisomerase II inhibitory activity compared to the standard drug etoposide (B1684455) and was found to induce cell cycle arrest and apoptosis. nih.gov This mode of action, involving direct interaction with DNA and inhibition of associated enzymes, represents a potent anticancer mechanism observed in related heterocyclic systems. nih.govresearchgate.net
Cellular Mechanisms of Action (In Vitro Assays)
The molecular interactions of this compound derivatives translate into measurable effects on cellular behavior, which have been extensively characterized using in vitro cell-based assays.
A significant body of research has demonstrated the antiproliferative and cytostatic activities of 2-aminothiophene derivatives across a panel of human cancer cell lines. nih.govresearchgate.net These compounds have shown efficacy against various cancers, including cervical (HeLa), pancreatic (PANC-1), breast (MDA-MB-231), and colorectal (HCT116) carcinomas. nih.govmdpi.com
The effects are often dose-dependent, with some derivatives exhibiting high potency and selectivity for tumor cells over non-tumorigenic cell lines. mdpi.comnih.gov For example, the derivative 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) (6CN) has shown notable anti-proliferative potential. mdpi.com Mechanistic studies using flow cytometry revealed that these compounds can interfere with cell cycle progression, leading to a cytostatic effect that halts cell growth and division. nih.govbohrium.com In some cases, this cell cycle arrest is followed by the induction of apoptosis. nih.govresearchgate.net
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2-Aminothiophene Derivatives | HeLa (Cervical Adenocarcinoma) | Antiproliferative, Cytostatic | nih.govbohrium.com |
| 2-Aminothiophene Derivatives | PANC-1 (Pancreatic Adenocarcinoma) | Antiproliferative | nih.gov |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | MDA-MB-231 (Triple-Negative Breast Cancer) | Antiproliferative (IC50: 25-50 nM for potent analogs) | mdpi.com |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | HCT116 (Colorectal Cancer) | Antiproliferative (IC50: 25-50 nM for potent analogs) | mdpi.com |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) | 786-0 (Renal Carcinoma), HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | mdpi.com |
| Fused Thiophene Derivatives | HepG2 (Hepatocellular Carcinoma), PC-3 (Prostate Cancer) | Antiproliferative (IC50 in low µM range) | semanticscholar.orgresearchgate.net |
| Coumarin-selenophene hybrids (2-amino-3-carbonitrile selenophene) | DU-145 (Prostate Cancer) | Anticancer, Apoptotic | nih.govtubitak.gov.tr |
Consistent with their activity as kinase inhibitors, 2-aminothiophene derivatives have been shown to inhibit protein phosphorylation within cellular contexts. The phosphorylation of proteins is a key step in many signal transduction pathways that drive cell growth and proliferation.
Studies on fused thiophene derivatives demonstrated their ability to inhibit the phosphorylation of VEGFR-2 and AKT, two critical kinases in cancer signaling pathways. semanticscholar.orgresearchgate.net For example, specific thienopyrrole and pyrrolothienopyrimidine compounds were found to inhibit VEGFR-2 and AKT with IC50 values in the nanomolar to low micromolar range. researchgate.net Similarly, thienopyrimidine derivatives have been shown to significantly suppress the IL-6-stimulated phosphorylation of STAT3 and ERK1/2 in Hep3B cells. bohrium.com This inhibition of phosphorylation disrupts the signaling cascade, contributing to the observed antiproliferative and pro-apoptotic effects of the compounds. semanticscholar.org
| Compound Class | Target Pathway | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Fused Thiophene (4c) | VEGFR-2 / AKT | HepG2 | Inhibited VEGFR-2 (IC50: 0.075 µM) and AKT (IC50: 4.60 µM) | researchgate.net |
| Fused Thiophene (3b) | VEGFR-2 / AKT | HepG2 | Inhibited VEGFR-2 (IC50: 0.126 µM) and AKT (IC50: 6.96 µM) | researchgate.net |
| Thienopyrimidines | STAT3 / ERK1/2 | Hep3B | Significantly suppressed IL-6 stimulated phosphorylation | bohrium.com |
| PIM1 Inhibitor (CX-6258 HCl) with Osimertinib | EGFR / STAT3 | Lung Cancer Cells | Efficiently suppressed EGFR activation and STAT3 phosphorylation | nih.gov |
Modulation of Specific Cellular Pathways Relevant to Disease
In vitro studies on 2-aminothiophene-3-carbonitrile (B183302) derivatives, a class of compounds to which this compound belongs, have revealed their capability to modulate various cellular pathways implicated in a range of diseases, including cancer and infectious diseases. The primary mechanisms observed involve the induction of apoptosis and the interference with key signaling pathways.
Derivatives of 2-aminothiophene have demonstrated the ability to trigger programmed cell death, or apoptosis, in cancer cell lines. For instance, studies on coumarin-selenophene hybrid compounds, which share the 2-amino-3-carbonitrile moiety, have shown that they can induce apoptosis in prostate cancer cells (DU-145). This process is often mediated by an increase in oxidative stress, as evidenced by elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation. The induction of apoptosis by these compounds can proceed through both extrinsic and intrinsic pathways, indicated by the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase (caspase-3). nih.gov
Furthermore, related pyrimidine-5-carbonitrile derivatives have been shown to exert their antiproliferative effects by influencing the p53 pathway. nih.gov Some of these compounds were found to significantly increase the levels of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. nih.gov The table below summarizes the observed effects of related carbonitrile derivatives on cellular pathways in cancer cell lines.
| Compound Type | Cell Line | Observed Effect | Pathway Implicated |
| Coumarin-selenophene hybrids | DU-145 (Prostate) | Increased MDA levels, activation of caspases 3, 8, and 9 | Oxidative stress-induced apoptosis |
| Benzyloxyphenyl pyrimidine-5-carbonitriles | HepG2 (Liver) | Increased levels of active caspases 3, 8, and 9; induction of Bax; down-regulation of Bcl-2; over-expression of Cytochrome C; cell cycle arrest at Pre-G1 and G2/M phases | Intrinsic and extrinsic apoptotic pathways, p53 pathway |
In the context of infectious diseases, 2-amino-thiophene derivatives have been found to induce apoptosis-like cell death in parasites such as Leishmania amazonensis. nih.gov This is accompanied by immunomodulatory effects, including an increase in the production of pro-inflammatory cytokines like TNF-α and IL-12, as well as nitric oxide (NO) by macrophages. nih.gov
Another significant pathway modulated by related heterocyclic compounds is phospholipid metabolism. For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are proposed to exert their anti-proliferative effects by inhibiting phosphoinositide phospholipase C (PI-PLC). mdpi.com This inhibition disrupts phospholipid metabolism, leading to changes in cell morphology and a shift from lipid to glucose metabolism in cancer cells. mdpi.com
Enzyme Inhibitory Profiles (e.g., mtFabH for antitubercular activity)
The antitubercular potential of 2-aminothiophene derivatives has been linked to their ability to inhibit essential enzymes in Mycobacterium tuberculosis. One of the key targets is β-ketoacyl-acyl carrier protein synthase III (mtFabH), an enzyme crucial for the mycolic acid biosynthesis pathway, a vital component of the mycobacterial cell wall. frontiersin.org
While direct experimental data on the enzyme inhibitory profile of this compound is limited, molecular docking studies have provided valuable insights. A study on 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, which share a similar scaffold, demonstrated a probable binding mode into the active site of mtFabH. researchgate.net This suggests that the 2-amino-5-phenylthiophene core structure can serve as a template for the design of mtFabH inhibitors. researchgate.net
The table below presents the antitubercular activity and proposed enzyme target for a series of related 2-aminothiophene derivatives.
| Compound Series | Target Organism | MIC Range (µM) | Proposed Enzyme Target |
| 2-acylated/alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives | Mycobacterium tuberculosis H37Rv | 1.9 - 7.7 | mtFabH |
The inhibition of mtFabH disrupts the synthesis of mycolic acids, which are essential for the structural integrity of the mycobacterial cell wall. frontiersin.org This makes mtFabH an attractive target for the development of new antitubercular drugs. The ability of 2-aminothiophene derivatives to fit into the active site of this enzyme underscores their potential as a new class of antitubercular agents.
Beyond mtFabH, other enzymes have been identified as potential targets for compounds with similar structures. For instance, docking studies with 2-amino-thiophene derivatives have suggested an inhibitory role against trypanothione (B104310) reductase (TryR) in Leishmania, which is crucial for the parasite's defense against oxidative stress. nih.gov
Synthetic Utility and Building Block Applications of 2 Amino 5 Benzylthiophene 3 Carbonitrile
Precursor in the Synthesis of Diverse Polyfunctional Heterocyclic Compounds
The strategic placement of the amino and cyano (nitrile) groups on the thiophene (B33073) ring makes 2-Amino-5-benzylthiophene-3-carbonitrile an ideal starting material for synthesizing fused heterocyclic compounds. These two functional groups can participate in a variety of cyclization and condensation reactions to form new rings fused to the thiophene core.
The presence of both a nucleophilic amino group and an electrophilic nitrile group in a 1,2-relationship allows for intramolecular reactions or sequential reactions with bifunctional reagents. This reactivity is extensively exploited to create thieno[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. For example, reaction with formamide (B127407) or orthoesters can lead to the formation of a pyrimidine (B1678525) ring fused to the thiophene.
The versatility of 2-aminothiophene derivatives enables them to act as starting points for a variety of thiophene-containing heterocycles and polycyclic hybrid molecules. nih.gov The amino group can be acylated, diazotized, or condensed with carbonyl compounds, while the nitrile group can be hydrolyzed, reduced, or attacked by nucleophiles, opening numerous pathways to highly functionalized molecules. This dual reactivity is fundamental to its utility as a building block for complex chemical architectures. sciforum.netresearchgate.net
Table 1: Examples of Heterocyclic Systems Derived from 2-Aminothiophene Precursors
| Reagent Type | Resulting Heterocyclic System | Reaction Principle |
|---|---|---|
| Formamides, Orthoesters | Thieno[2,3-d]pyrimidine (B153573) | Cyclocondensation |
| Isothiocyanates | Thieno[2,3-d]pyrimidine | Addition followed by cyclization |
| α-Haloketones | Thieno[2,3-b]pyridine (B153569) | Condensation and cyclization |
Role as an Intermediate in the Production of Known Pharmacologically Active Molecules
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with a broad spectrum of biological activities. nih.govresearchgate.net These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net The 5-benzyl substituent of this compound can be a key feature for interaction with biological targets, potentially enhancing efficacy or modifying selectivity.
This compound serves as a crucial intermediate for creating analogues of known drugs or novel therapeutic candidates. For instance, the thieno[2,3-b]pyridine core, which can be synthesized from this precursor, is found in molecules with potent anti-proliferative effects against cancer cell lines. mdpi.com Furthermore, research has demonstrated that 2-aminothiophene derivatives are promising candidates for developing new drugs against neglected tropical diseases like leishmaniasis. mdpi.com The ability to systematically modify the core structure makes this building block invaluable for structure-activity relationship (SAR) studies aimed at optimizing therapeutic properties.
Contributions to the Synthesis of Olanzapine (from 2-Amino-5-methylthiophene-3-carbonitrile)
To understand the significance of this class of compounds, it is instructive to examine the role of a closely related analogue, 2-Amino-5-methylthiophene-3-carbonitrile, in the industrial synthesis of Olanzapine. medchemexpress.com Olanzapine is a widely used atypical antipsychotic medication for the treatment of schizophrenia and bipolar disorder.
The synthesis of Olanzapine relies on the construction of a complex thienobenzodiazepine core. 2-Amino-5-methylthiophene-3-carbonitrile serves as the foundational thiophene-containing starting material. The key synthetic step involves the condensation of this compound with an ortho-substituted nitrobenzene (B124822) derivative, such as o-fluoronitrobenzene or o-chloronitrobenzene. drugfuture.comgoogle.com This reaction forms a new carbon-nitrogen bond, linking the thiophene ring to the phenyl ring and creating the precursor 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile. drugfuture.comgoogle.com
Following this condensation, a reductive cyclization step is performed. The nitro group is reduced to an amine, which then intramolecularly attacks the nitrile group, leading to the formation of the central seven-membered diazepine (B8756704) ring and completing the core structure of Olanzapine. drugfuture.com This established synthetic route highlights the critical role of the 2-aminothiophene-3-carbonitrile (B183302) framework in providing the necessary reactive handles for the efficient assembly of this important pharmaceutical agent.
Potential in the Development of Agrochemicals and Industrial Dyes
Beyond pharmaceuticals, the 2-aminothiophene scaffold has significant potential in other chemical industries, including agrochemicals and dyes. researchgate.net The structural features that make it useful in drug design—namely, its reactivity and the biological activity of its derivatives—are also relevant for the development of new pesticides, herbicides, and fungicides.
In the field of industrial dyes, 2-aminothiophene derivatives are valuable precursors for the synthesis of azo dyes. sciforum.net The amino group can be readily diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (couplers) to produce a wide range of brightly colored azo dyes. sapub.org Thiophene-based azo dyes are known for their application as disperse dyes for synthetic fibers like polyester (B1180765) and nylon, offering good coloration and fastness properties. sapub.orgresearchgate.net The specific substituents on the thiophene ring, such as the 5-benzyl group, can influence the final color and properties of the dye, allowing for fine-tuning to meet specific industrial requirements.
Future Perspectives and Emerging Research Avenues for 2 Amino 5 Benzylthiophene 3 Carbonitrile Research
Design and Synthesis of Next-Generation Analogues with Tuned Specificity
The development of next-generation analogues of 2-amino-5-benzylthiophene-3-carbonitrile with enhanced potency and target specificity is a primary focus of ongoing research. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. researchgate.netnih.gov By systematically modifying the core structure and observing the effects on biological activity, researchers can identify key pharmacophoric features and optimize them for improved therapeutic profiles.
Key areas for modification include the substituents on the benzyl (B1604629) group, the amino group at the 2-position, and the carbonitrile at the 3-position. For instance, studies on related 2-aminothiophene derivatives have shown that the nature and position of substituents on the aromatic ring can significantly influence their anticancer and antileishmanial activities. nih.govmdpi.com The replacement of the benzyl group with other aromatic or heteroaromatic moieties is also an active area of investigation to explore new binding interactions with biological targets.
Furthermore, the synthesis of conformationally restricted analogues can lead to compounds with higher affinity and selectivity for their targets. This can be achieved by incorporating the thiophene (B33073) ring into larger, more rigid polycyclic systems. The exploration of bioisosteric replacements for the carbonitrile and amino groups is another strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. mdpi.com
Table 1: Structure-Activity Relationship Insights for 2-Aminothiophene Derivatives
| Molecular Modification | Observed Impact on Biological Activity | Reference Compound Example |
| Substitution on the aryl ring at C-5 | Potency and selectivity in antitumor activity are sensitive to the nature and position of substituents. nih.gov | Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate |
| Linker between thiophene and aryl ring | Replacement of an ethyl linker with a thioalkyl group maintained or improved antiproliferative potency. nih.gov | Methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylate |
| Cycloalkyl/piperidinyl chains at C-4 and C-5 | The presence and size of these chains modulate antileishmanial activity. mdpi.com | Not specified |
| S/Se bioisosteric substitution | Increased antileishmanial activity without affecting safety. mdpi.com | 2-aminoselenophen derivatives |
Integration of Artificial Intelligence and Machine Learning in Compound Design
One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, untested compounds based on their chemical structures, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development. nih.govnih.gov For instance, QSAR models have been successfully used to screen virtual libraries of 2-aminothiophene derivatives to identify potential anti-leishmanial agents. nih.gov
Generative AI models are also being employed to design novel molecular structures with desired properties from scratch. crimsonpublishers.com These models can learn the underlying principles of molecular design from existing data and generate new chemical entities that are predicted to be active against a specific biological target. This de novo design approach has the potential to explore a much larger chemical space than traditional methods and to identify truly innovative drug candidates. youtube.com
Table 2: Applications of AI/ML in 2-Aminothiophene Research
| AI/ML Technique | Application | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of virtual compounds. nih.gov | Prioritization of synthetic targets with high predicted potency. |
| High-Throughput Virtual Screening (HTVS) | Rapidly screening large compound libraries against a biological target. nih.gov | Identification of hit compounds for further development. |
| Generative Adversarial Networks (GANs) | Designing novel molecules with desired pharmacological properties. crimsonpublishers.com | Discovery of novel chemical scaffolds with improved activity. |
| Molecular Docking Simulations | Predicting the binding mode and affinity of a ligand to a protein target. nih.gov | Understanding the molecular basis of activity and guiding lead optimization. |
Exploration of Novel Biological Targets and Therapeutic Modalities
While the anticancer and antimicrobial properties of 2-aminothiophene derivatives are well-documented, ongoing research is uncovering a broader range of biological activities and potential therapeutic applications. pnrjournal.comresearchgate.net The versatility of the 2-aminothiophene scaffold allows it to interact with a diverse array of biological targets, opening up new avenues for drug development.
Recent studies have identified 2-aminothiophene derivatives as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), suggesting their potential for the treatment of type 2 diabetes. nih.gov Other derivatives have shown inhibitory activity against phosphoinositide phospholipase C (PI-PLC), a key enzyme in cellular signaling, which may contribute to their anti-proliferative effects. mdpi.com The discovery of these and other novel targets is expanding the therapeutic potential of this class of compounds beyond their traditional applications.
Furthermore, the unique physicochemical properties of 2-aminothiophenes make them attractive candidates for the development of novel therapeutic modalities. For example, their ability to act as synthons for the synthesis of more complex, fused heterocyclic systems allows for the creation of molecules with unique three-dimensional shapes and biological activities. nih.gov The investigation of these compounds as probes for chemical biology and as components of targeted drug delivery systems are also emerging areas of research.
Table 3: Emerging Biological Targets for 2-Aminothiophene Derivatives
| Biological Target | Therapeutic Area | Example of Activity |
| Glucagon-like peptide 1 receptor (GLP-1R) | Type 2 Diabetes | Positive allosteric modulation. nih.gov |
| Phosphoinositide phospholipase C (PI-PLC) | Cancer | Inhibition of enzyme activity. mdpi.com |
| Tubulin | Cancer | Inhibition of polymerization. |
| c-Met kinase and Pim-1 kinase | Cancer | Inhibitory activity. |
| Adenosine (B11128) A1 receptor (A1AR) | Various disorders | Allosteric enhancement. |
Advancements in Sustainable and Scalable Synthetic Methodologies
The development of sustainable and scalable synthetic methods is crucial for the environmentally responsible and cost-effective production of this compound and its analogues. nih.govscribd.com Green chemistry principles are being increasingly applied to the synthesis of 2-aminothiophenes, with a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. derpharmachemica.comresearchgate.net
One of the most significant advancements in this area is the use of multicomponent reactions, such as the Gewald reaction, which allows for the synthesis of complex 2-aminothiophenes in a single step from simple starting materials. derpharmachemica.comresearchgate.net This approach is highly atom-economical and often avoids the need for the isolation of intermediates. nih.gov
Researchers are also exploring the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates and improve yields. derpharmachemica.comresearchgate.net The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol, and the development of reusable catalysts are other key strategies for making the synthesis of these compounds more sustainable. scribd.comresearchgate.net Solvent-free reaction conditions, using techniques like high-speed vibration milling, are also being investigated as a way to further reduce the environmental impact of these syntheses. researchgate.net
Table 4: Green Chemistry Approaches for the Synthesis of 2-Aminothiophenes
| Green Chemistry Approach | Description | Advantages |
| Multicomponent Reactions (e.g., Gewald) | Combining three or more reactants in a single step to form the final product. derpharmachemica.comresearchgate.net | High atom economy, reduced waste, simplified procedures. nih.gov |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions rapidly and efficiently. derpharmachemica.com | Reduced reaction times, improved yields, enhanced purity. |
| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote chemical reactions. researchgate.net | Increased reaction rates, milder reaction conditions. |
| Use of Green Solvents | Employing environmentally friendly solvents like water or PEG. scribd.comresearchgate.net | Reduced toxicity and environmental impact. |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often using techniques like ball milling. researchgate.net | Elimination of solvent waste, simplified work-up. |
Q & A
Basic: What are the standard synthetic routes for 2-Amino-5-benzylthiophenyl-3-carbonitrile, and what key reaction parameters influence yield?
Answer:
The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. A common approach involves refluxing α-enaminonitrile precursors with benzylating agents under acidic or basic conditions. For example, describes refluxing a thiophene-carbonitrile derivative with aliphatic acids (e.g., formic or acetic acid) for 6 hours to form heterocyclic derivatives . Key parameters include:
- Temperature : Prolonged reflux (≥100°C) ensures complete cyclization.
- Catalyst : Acidic conditions (e.g., acetic acid) enhance electrophilic substitution at the thiophene ring.
- Purification : Column chromatography or recrystallization from ethanol removes byproducts.
Table 1: Example Reaction Conditions from Literature
| Precursor | Reagent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-thiophene-3-carbonitrile | Benzyl bromide | 6 | 65–75 |
Advanced: How can regioselectivity challenges be addressed during benzylation of 2-aminothiophene-3-carbonitrile precursors?
Answer:
Regioselectivity in benzylation is influenced by electronic and steric factors. Computational modeling (e.g., DFT) can predict preferential attack sites on the thiophene ring. Experimental strategies include:
- Directing Groups : Introducing electron-withdrawing groups (e.g., –CN) at position 3 stabilizes intermediates, favoring substitution at position 5 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzyl group.
- Catalytic Systems : Transition metals (e.g., Pd) can mediate cross-coupling reactions for selective C–H functionalization (not explicitly in evidence but inferred from related work).
Basic: Which spectroscopic techniques are most effective for characterizing 2-Amino-5-benzylthiophene-3-carbonitrile?
Answer:
- NMR : <sup>1</sup>H NMR identifies amino (–NH2) protons (δ 5.5–6.5 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm). <sup>13</sup>C NMR confirms the carbonitrile (–CN) signal at ~110–120 ppm.
- IR : Stretching vibrations for –NH2 (3350–3450 cm<sup>-1</sup>) and –CN (2200–2250 cm<sup>-1</sup>) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 255.08 for C12H10N2S).
Advanced: How do conflicting crystallographic data from polymorphs inform structural refinement strategies?
Answer:
Discrepancies in unit cell parameters or bond angles between polymorphs require careful refinement. provides a template with triclinic crystal data (P1 space group, a = 8.3201 Å, α = 93.015°) . Strategies include:
- Multi-Scan Absorption Correction : Corrects for anisotropic diffraction effects.
- DFT-Optimized Geometries : Computational models validate experimental bond lengths (e.g., C–C bonds in the thiophene ring: 1.36–1.42 Å).
- R-Factor Analysis : R[F<sup>2</sup> > 2σ(F<sup>2</sup>)] values < 0.05 ensure reliability .
Table 2: Crystallographic Data Comparison
| Parameter | Polymorph A | Polymorph B | Reference |
|---|---|---|---|
| Space Group | P1 | P21/c | |
| Unit Cell Volume (ų) | 793.95 | 810.2 |
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Recrystallization : Ethanol or methanol removes unreacted precursors.
- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) eluent separate regioisomers.
- Soxhlet Extraction : For thermally stable impurities .
Advanced: What computational approaches predict electronic properties and reactive sites?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map frontier molecular orbitals (HOMO/LUMO).
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (benzyl group) and electrophilic (–CN) sites .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Basic: What safety considerations apply during handling?
Answer:
- PPE : N95 masks, nitrile gloves, and eye protection mitigate exposure to irritants .
- Storage : Store in airtight containers at –20°C to prevent degradation .
Advanced: How can mechanistic studies resolve reaction pathway discrepancies?
Answer:
- Isotopic Labeling : <sup>15</sup>N-labeled precursors track nitrogen migration in azo-thienopyrimidine derivatives .
- Kinetic Profiling : Monitor intermediates via in situ FTIR or HPLC to distinguish between stepwise vs. concerted mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
